2-Ethoxy-5-hydrazinobenzenesulphonic acid
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Overview
Description
2-Ethoxy-5-hydrazinobenzenesulphonic acid is an organic compound with the molecular formula C8H12N2O4S. It is known for its unique chemical properties and is used in various scientific research applications. This compound is characterized by the presence of an ethoxy group, a hydrazino group, and a benzenesulphonic acid moiety, which contribute to its reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-hydrazinobenzenesulphonic acid typically involves the reaction of 2-ethoxy-5-nitrobenzenesulphonic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the reduction of the nitro group to a hydrazino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-hydrazinobenzenesulphonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced further to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethoxy-5-hydrazinobenzenesulphonic acid is utilized in several scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-hydrazinobenzenesulphonic acid involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound’s sulfonic acid moiety enhances its solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-5-methoxyphenylboronic acid
- 2-Ethoxy-5-nitrobenzenesulphonic acid
Uniqueness
2-Ethoxy-5-hydrazinobenzenesulphonic acid is unique due to its combination of an ethoxy group, a hydrazino group, and a benzenesulphonic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
85099-37-2 |
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Molecular Formula |
C8H12N2O4S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-ethoxy-5-hydrazinylbenzenesulfonic acid |
InChI |
InChI=1S/C8H12N2O4S/c1-2-14-7-4-3-6(10-9)5-8(7)15(11,12)13/h3-5,10H,2,9H2,1H3,(H,11,12,13) |
InChI Key |
VNVDWWIHAKFXCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NN)S(=O)(=O)O |
Origin of Product |
United States |
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